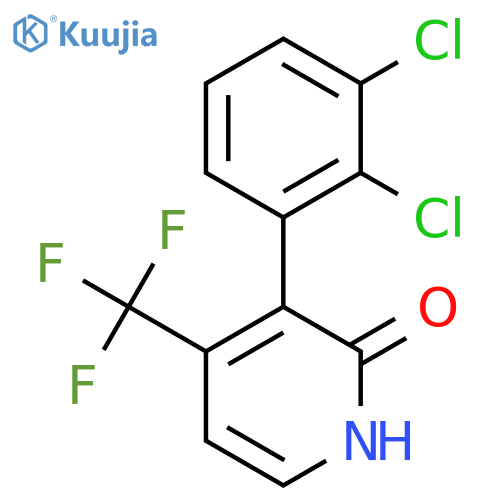Cas no 1361686-34-1 (3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine)

3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H6Cl2F3NO/c13-8-3-1-2-6(10(8)14)9-7(12(15,16)17)4-5-18-11(9)19/h1-5H,(H,18,19)
- InChIKey: FVLWOUQPUBCMCN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C(NC=CC=1C(F)(F)F)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 445
- トポロジー分子極性表面積: 29.1
- XLogP3: 3.5
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003060-250mg |
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine |
1361686-34-1 | 97% | 250mg |
$700.40 | 2022-04-03 | |
| Alichem | A024003060-1g |
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine |
1361686-34-1 | 97% | 1g |
$1,646.40 | 2022-04-03 | |
| Alichem | A024003060-500mg |
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine |
1361686-34-1 | 97% | 500mg |
$1,009.40 | 2022-04-03 |
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1361686-34-1)
The compound 3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1361686-34-1) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a pyridine core substituted with dichlorophenyl and trifluoromethyl groups, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.
In recent years, the demand for fluorinated compounds like 3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine has surged due to their enhanced metabolic stability and bioavailability. This trend aligns with the growing focus on precision medicine and sustainable agrochemicals, where such compounds play a pivotal role. The trifluoromethyl group in particular is a hotspot in medicinal chemistry, as it often improves the lipophilicity and binding affinity of molecules.
From a synthetic perspective, CAS No. 1361686-34-1 is a challenging yet rewarding target for organic chemists. Its preparation typically involves multi-step reactions, including halogenation, hydroxylation, and cross-coupling methodologies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing the need for greener and more efficient processes.
The compound’s potential extends beyond pharmaceuticals. In material science, derivatives of 3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine have been investigated for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (OLEDs). This interdisciplinary appeal underscores its versatility and relevance in cutting-edge technologies.
As the scientific community continues to explore CAS No. 1361686-34-1, questions about its structure-activity relationships (SAR), toxicity profiles, and scalable synthesis remain at the forefront. These topics are frequently searched in academic databases and AI-driven platforms, reflecting the compound’s growing importance. Future research may unlock novel applications, further solidifying its position in the chemical landscape.
1361686-34-1 (3-(2,3-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyridine) Related Products
- 2140866-87-9(N-methyl-3-(4-piperidyl)benzamide;dihydrochloride)
- 2060032-72-4(imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 1805390-89-9(2-Cyano-5-(difluoromethyl)-3-fluoropyridine-4-acetic acid)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)
- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)
- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)




